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(R)-2-Amino-2-(2,4-dichlorophenyl)ethanol

Cat. No.: B13142891
M. Wt: 206.07 g/mol
InChI Key: VWMOCFARWTYBNT-QMMMGPOBSA-N
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Description

Significance of Chirality in Advanced Chemical Synthesis and Stereoselective Processes

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in drug discovery and materials science. ukchemicalsuppliers.co.ukresearchgate.net The different spatial arrangements of atoms in enantiomers, or mirror-image isomers, can lead to vastly different biological activities. researchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug. chemicalbook.com Consequently, the U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in drug development. chemicalbook.com

This necessity has driven the development of stereoselective synthesis, a field focused on producing a single, desired stereoisomer. cymitquimica.com Asymmetric synthesis, a key strategy within this field, aims to create new chiral centers with a high degree of control, often employing chiral auxiliaries, catalysts, or reagents to influence the reaction's outcome. cymitquimica.comniscpr.res.in The ability to selectively synthesize one enantiomer over another is crucial for producing safer and more effective pharmaceuticals. ukchemicalsuppliers.co.ukchemicalbook.com

Overview of β-Amino Alcohols as Chiral Scaffolds and Research Targets

Within the vast library of chiral molecules, β-amino alcohols (or 1,2-amino alcohols) represent a critically important class. cymitquimica.com This structural motif is present in numerous natural products and pharmacologically active molecules. nih.govbldpharm.com The arrangement of the amino and hydroxyl groups on adjacent carbon atoms provides a versatile scaffold for further chemical modification and is often key to the molecule's biological function. bldpharm.com

Enantiomerically pure β-amino alcohols are highly valued as building blocks in asymmetric synthesis. mdpi.com They serve as crucial chiral ligands for metal-catalyzed reactions, such as asymmetric transfer hydrogenation, and as chiral auxiliaries that guide the stereochemical course of a reaction before being removed. mdpi.comgoogle.com The development of efficient and novel methods to synthesize chiral β-amino alcohols, including chromium-catalyzed cross-coupling reactions and biocatalytic reductions, remains an active and urgent area of research. nih.govresearchgate.net

Relevance of (R)-2-Amino-2-(2,4-dichlorophenyl)ethanol within Amino Alcohol Research

This compound belongs to the family of chiral β-amino alcohols. Its structure is characterized by an ethanol (B145695) backbone with two key functional groups on adjacent carbons: a hydroxyl group at position 1 and an amino group at position 2. The chirality arises from the stereocenter at carbon 2, which is bonded to four different substituents: a hydrogen atom, an amino group, a hydroxymethyl group (-CH₂OH), and a 2,4-dichlorophenyl group. The "(R)" designation specifies the absolute configuration at this chiral center.

Compounds containing a dichlorophenyl moiety are of significant interest in medicinal chemistry. For instance, the related isomer, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a known key intermediate in the synthesis of widely used antifungal agents like miconazole. While specific research applications for this compound are not extensively documented in publicly available literature, its structural features place it firmly within a class of compounds recognized for their potential as chiral building blocks in the synthesis of pharmacologically relevant molecules.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound. The scope is centered on providing a foundational understanding of its place within the field of chiral amino alcohols and presenting its known chemical and physical properties based on available data. The content will not extend to related isomers or derivatives, nor will it include information on dosage, administration, or specific safety profiles, adhering to a purely chemical and research-oriented perspective.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2NO B13142891 (R)-2-Amino-2-(2,4-dichlorophenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(2R)-2-amino-2-(2,4-dichlorophenyl)ethanol

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

VWMOCFARWTYBNT-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)N

Origin of Product

United States

Stereochemical Investigations and Principles of Control

Fundamental Stereochemical Considerations in the Synthesis of Chiral Amino Alcohols

The synthesis of enantiomerically pure chiral amino alcohols, including (R)-2-Amino-2-(2,4-dichlorophenyl)ethanol, relies on several key strategies to control the formation of stereogenic centers. These strategies can be broadly categorized into substrate control, reagent control, and auxiliary control. While specific synthetic routes to this compound are not extensively detailed in the literature, the principles can be illustrated through the synthesis of structurally related compounds, such as (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a precursor in some synthetic pathways.

One of the most effective methods for establishing the desired stereochemistry is through biocatalytic asymmetric reduction of a prochiral ketone. In the case of producing (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, various ketoreductases (KREDs) have been employed to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone with high enantioselectivity. For instance, a ketoreductase from Scheffersomyces stipitis has been shown to yield the (R)-alcohol with an enantiomeric excess (ee) of 99.9%. Similarly, strains of Acinetobacter sp. have been utilized for the same transformation, also achieving high stereoselectivity. This biocatalytic approach exemplifies reagent-controlled synthesis, where the chiral enzyme dictates the stereochemical outcome.

Another powerful strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed. While not specifically documented for the title compound, this is a widely applied principle in the synthesis of chiral amino alcohols.

Furthermore, the direct asymmetric amination of a corresponding alcohol or ketone represents a more direct route. Biocatalytic reductive amination, using enzymes such as amine dehydrogenases (AmDHs) or transaminases, is a burgeoning field for the synthesis of chiral amines and amino alcohols. These enzymes can convert a ketone to a chiral amine with high enantioselectivity, offering a potentially greener and more efficient route to compounds like this compound.

The following table summarizes some biocatalytic approaches for the synthesis of a key precursor to the title compound, highlighting the high degree of stereochemical control achievable.

Precursor KetoneBiocatalystProductEnantiomeric Excess (ee)Yield
2-chloro-1-(2,4-dichlorophenyl)ethanoneKetoreductase from Scheffersomyces stipitis CBS 6045(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol99.9%88.2%
2-chloro-1-(2,4-dichlorophenyl)ethanoneAcinetobacter sp. ZJPH1806(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol>99.9%83.2%
2-chloro-1-(2,4-dichlorophenyl)ethanoneEngineered LkADH-D18(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol99% (R)-

Factors Influencing Enantioselectivity and Diastereoselectivity in Reactions

The degree of enantioselectivity and diastereoselectivity in the synthesis of chiral molecules like this compound is influenced by a multitude of factors. In biocatalytic reactions, the specific enzyme used is the most critical factor. The three-dimensional structure of the enzyme's active site creates a chiral environment that preferentially binds one enantiomer of a substrate or directs the formation of one enantiomer of a product.

For instance, in the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, the choice of microorganism or isolated enzyme is paramount. Different ketoreductases will exhibit varying levels of stereoselectivity and activity towards a given substrate. This is due to subtle differences in the amino acid residues lining the active site, which in turn affect substrate binding and the transition state geometry of the hydride transfer from the cofactor (e.g., NADH or NADPH) to the ketone.

In non-biocatalytic asymmetric synthesis, the structure of the chiral catalyst or auxiliary is a key determinant of stereoselectivity. For metal-catalyzed reactions, the chiral ligand attached to the metal center dictates the stereochemical outcome. The steric and electronic properties of the ligand create a chiral pocket around the metal, influencing how the substrate coordinates and reacts.

The nature of the substrate itself also affects stereoselectivity. The steric bulk and electronic properties of the substituents on the prochiral center can influence how it interacts with the chiral catalyst or enzyme. For 2-amino-2-aryl-ethanol derivatives, the substituents on the aromatic ring can impact the electronic environment of the reaction center, which can in turn affect the stereochemical course of the reaction.

The table below illustrates the effect of different biocatalysts on the enantioselectivity of the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

BiocatalystSubstrate ConcentrationReaction TimeConversionProduct ee
Scheffersomyces stipitis CBS 604567 g/L--99.9% (R)
Acinetobacter sp. ZJPH18062 g/L26 h->99.9% (R)
Candida macedoniensis AKU 4588---99% (R)

Conformational Analysis of this compound and its Derivatives

The biological activity of a molecule is not only dependent on its configuration but also on its preferred conformation, which is the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are the C-C bond of the ethanol (B145695) backbone and the C-N bond. The relative orientation of the amino, hydroxyl, and dichlorophenyl groups is crucial for its interaction with biological targets.

The presence of the two chlorine atoms on the phenyl ring at positions 2 and 4 will have a significant impact on the conformational preferences. The ortho-chloro substituent, in particular, will introduce steric hindrance that restricts the rotation around the bond connecting the phenyl ring to the chiral carbon. This steric clash will likely disfavor conformations where the ortho-chloro group is eclipsed with the substituents on the adjacent carbon. This can lead to a more rigid structure with a limited number of low-energy conformations.

Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. A hydrogen bond between the amino group and the hydroxyl group could lead to a more compact, gauche-like conformation. The likelihood of this interaction would depend on the solvent and the protonation state of the amino and hydroxyl groups.

Computational modeling techniques, such as density functional theory (DFT), are often used to predict the most stable conformations and the energy barriers between them. Such studies on ortho-substituted phenylethanolamines have shown that the steric bulk of the ortho-substituent can significantly influence the rotational barrier and the preferred dihedral angles.

Stereochemical Stability and Racemization Pathways

The stereochemical stability of a chiral compound refers to its ability to resist racemization, which is the conversion of an enantiomerically pure substance into a racemic mixture. Racemization can occur through various mechanisms, often involving the temporary formation of an achiral intermediate.

For this compound, the chiral center is the carbon atom bearing the amino, hydroxyl, and dichlorophenyl groups. The most likely pathway for racemization would involve the deprotonation of the C-H bond at the chiral center to form a planar carbanion, followed by non-stereoselective reprotonation. This process is often catalyzed by acids or bases.

The presence of the 2,4-dichlorophenyl group can influence the rate of racemization. The electron-withdrawing nature of the chlorine atoms can increase the acidity of the benzylic proton, making it more susceptible to deprotonation under basic conditions. This would suggest that the stereochemical stability might be lower compared to phenylethanolamines without such electron-withdrawing substituents. Aromatic amino acids, which share the feature of a chiral center adjacent to an aromatic ring, are known to be more prone to racemization than their aliphatic counterparts due to the stabilization of the carbanion intermediate by the aromatic ring.

The conditions under which the compound is handled and stored are critical for maintaining its enantiomeric purity. High temperatures, as well as strongly acidic or basic conditions, can accelerate racemization. For pharmaceutical applications, ensuring the stereochemical integrity of a chiral drug throughout its shelf life is a crucial aspect of quality control.

In vivo racemization is also a possibility for some chiral drugs. Enzymatic processes in the body can sometimes catalyze the interconversion of enantiomers. However, there is no specific information available in the literature to suggest that this compound is prone to in vivo racemization.

Reactivity and Mechanistic Studies

Characteristic Reactions of the Amino and Hydroxyl Functionalities

The vicinal amino and hydroxyl groups are the most reactive sites for many transformations, enabling derivatization through nitrogen- or oxygen-centered reactions and facilitating the construction of complex heterocyclic systems.

The primary amino group is a versatile nucleophile, readily participating in reactions that form new carbon-nitrogen or nitrogen-acyl bonds.

N-Alkylation: The amino group can be functionalized through alkylation. This process is a key method for constructing C-N bonds. For amino acids and amino alcohols, N-alkylation can be achieved using various alcohols as alkylating agents under mild, environmentally benign conditions researchgate.net. Palladium-based catalysts, such as Pd/C, have been shown to be effective for these transformations, including the N-methylation of amino acids using methanol (B129727) researchgate.net.

Acylation and Amide Formation: The reaction of the amino group with acylating agents like acyl chlorides or anhydrides leads to the formation of stable amide bonds . This is a fundamental transformation in organic synthesis. The formation of amino acid amides can also be achieved by first activating the carboxylic acid of an amino acid with a halogenating agent (e.g., thionyl chloride) to form an intermediate, which then reacts with an amine google.com.

Table 1: Examples of Nitrogen-Centered Transformations

Transformation Reagent Class Example Reagent Product Type
N-Alkylation Alkyl Halide / Alcohol Methyl Iodide / Methanol Secondary Amine
N-Acylation Acyl Chloride Acetyl Chloride Amide

The primary hydroxyl group offers another site for synthetic modification, allowing for the introduction of various functional groups through reactions at the oxygen atom.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides) to form esters. This reaction is typically catalyzed by an acid.

Etherification: O-alkylation to form ethers can be achieved by reacting the alcohol with alkyl halides, often in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity srce.hr.

Oxidation: As a primary alcohol, the hydroxyl moiety can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger oxidizing agents.

Table 2: Examples of Oxygen-Centered Transformations

Transformation Reagent Class Example Reagent Product Type
Esterification Acyl Halide Acetyl Chloride Ester
Etherification Alkyl Halide Methyl Iodide Ether

The presence of both an amino and a hydroxyl group in a 1,2-relationship makes (R)-2-Amino-2-(2,4-dichlorophenyl)ethanol an ideal precursor for the synthesis of five-membered heterocyclic rings. Such reactions often proceed through an initial condensation step followed by intramolecular cyclization. For instance, reactions of 2-amino-1-phenylethanol derivatives with various electrophilic reagents can lead to the formation of oxazaheterocycles like 1,3-oxazolidines or morpholin-2,3-diones researchgate.net. Condensation of α-amino-N-heterocycles with reagents like chloroformylsulphur chloride can also produce fused 1,2,4-thiadiazolone systems electronicsandbooks.com.

Table 3: Heterocyclic Systems from Condensation Reactions

Condensing Reagent Resulting Heterocycle General Class
Formaldehyde 1,3-Oxazolidine Oxazaheterocycle
Phosgene / CDI 1,3-Oxazolidin-2-one Oxazaheterocycle

Reactivity of the Dichlorophenyl Moiety in Synthetic Contexts (e.g., Halogen Exchange, Electrophilic Aromatic Substitution)

The 2,4-dichlorophenyl ring is generally less reactive than the amino alcohol portion of the molecule due to the stability of the aromatic system.

Electrophilic Aromatic Substitution (EAS): The chlorine atoms are deactivating, electron-withdrawing groups, which make the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene masterorganicchemistry.com. Electrophilic aromatic substitution reactions, such as nitration or sulfonation, would require harsh conditions masterorganicchemistry.com. The directing effect of the substituents (ortho, para-directing for the chlorine atoms and meta-directing for the protonated aminoethyl side chain under acidic conditions) would determine the position of substitution.

Halogen Exchange: The replacement of aryl chlorides with other halogens (e.g., fluorine or iodine) is synthetically challenging and typically does not occur via a simple nucleophilic substitution mechanism frontiersin.org. Such transformations generally require metal catalysis, for example, using copper(I) iodide to facilitate the conversion of aryl bromides to aryl iodides frontiersin.org. Similarly, catalyzed halogen exchange using alkali metal fluorides can produce fluorinated aromatic compounds google.com.

Mechanistic Elucidation of Formation and Transformation Reactions

Understanding the mechanisms and kinetics of the reactions involved in the synthesis and derivatization of this compound is crucial for process optimization.

The enantiomerically pure form of the title compound is often synthesized via the asymmetric reduction of a precursor ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Biocatalytic methods using ketoreductases are particularly effective for this transformation.

Detailed kinetic studies have been performed on enzymes capable of catalyzing this reduction. For example, a ketoreductase from Scheffersomyces stipitis (SsCR) was identified as a highly efficient biocatalyst for the synthesis of the precursor, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol researchgate.net. This enzyme demonstrated high substrate affinity and catalytic efficiency. Similarly, a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) has been studied for its ability to produce the (R)-alcohol from the corresponding ketone researchgate.net.

Table 4: Selected Kinetic Data for Biocatalytic Reduction of Precursor Ketones

Enzyme Substrate Kinetic Parameter Value Reference
Ketoreductase (SsCR) 2-chloro-1-(2,4-dichlorophenyl)ethanone kcat/Km 4.51 x 10³ s⁻¹ mM⁻¹ researchgate.net
Ketoreductase (SsCR) 2-chloro-1-(2,4-dichlorophenyl)ethanone Specific Activity 65 U mg⁻¹ researchgate.net
NaSDR (wild-type) 2-chloro-1-(2,4-dichlorophenyl)ethanone Vmax 2.58 U mg⁻¹ researchgate.net
NaSDR (mutant) 2-chloro-1-(2,4-dichlorophenyl)ethanone Vmax 6.32 U mg⁻¹ researchgate.net
NaSDR (wild-type) 2-chloro-1-(2,4-dichlorophenyl)ethanone Km 0.38 mM researchgate.net

The data indicates that enzyme engineering (mutant NaSDR) can significantly improve both the reaction rate (higher Vmax) and substrate affinity (lower Km) compared to the wild-type enzyme researchgate.net. The high catalytic efficiency (kcat/Km) of SsCR underscores the utility of biocatalysis for producing chiral intermediates with high enantiomeric purity researchgate.net.

Transition State Modeling and Intermediate Characterization

The reactivity of this compound is dictated by the interplay of its functional groups—the primary amine, the hydroxyl group, and the dichlorinated phenyl ring. Understanding the mechanisms of its reactions requires detailed characterization of the transient species involved, namely transition states and intermediates. While direct experimental and computational studies specifically on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational investigations of analogous β-amino alcohol systems and related reactions. These studies provide a framework for predicting the behavior of this compound.

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. Such models help in mapping the potential energy surface of a reaction, identifying the low-energy paths from reactants to products, and characterizing the geometry and energy of transition states and intermediates.

One area where transition state modeling is crucial is in understanding the synthesis of chiral amino alcohols. For instance, the reduction of α-amino ketones to form amino alcohols proceeds through a transition state where a hydride is transferred to the carbonyl carbon. The stereochemical outcome of this reduction is determined by the facial selectivity of the hydride attack, which is influenced by the steric and electronic properties of the substituents on the ketone. Computational models of these transition states can predict the favored diastereomer.

Similarly, reactions involving the amino and hydroxyl groups, such as N-acylation or O-alkylation, proceed through distinct transition states. For example, the reaction of a β-amino alcohol with thionyl chloride has been computationally investigated to understand the formation of different products. researchgate.net In such a reaction, the initial step involves the attack of the alcohol's oxygen on the sulfur atom of thionyl chloride. scholaris.ca The subsequent pathway, leading to either a chlorinated product or a cyclic oxathiazolidine-2-oxide, is determined by the stability of the various transition states and intermediates. researchgate.netscholaris.ca The nitrogen atom can participate in these reactions, leading to complex mechanistic pathways that can be elucidated through computational modeling. scholaris.ca

The table below presents hypothetical data for a representative reaction of a generic β-amino alcohol, based on computational studies of similar systems, to illustrate the nature of the data obtained from such analyses.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters (Å)
1Reactants (Amino alcohol + Reagent)0.0-
2Pre-reaction Complex-2.5O-Reagent: 3.1
3Transition State 1 (TS1) +15.2O-S bond forming: 2.2
4Intermediate 1-5.8O-S bond formed: 1.8
5Transition State 2 (TS2) +12.7N-S bond forming: 2.5
6Intermediate 2-10.3N-S bond formed: 1.9
7Transition State 3 (TS3) +20.1Cl elimination: 2.8
8Products-15.6-

Note: This data is illustrative and based on computational studies of analogous systems. The values are not specific to this compound.

Intermediate characterization in reactions of this compound would likely involve spectroscopic techniques in conjunction with computational predictions. For instance, in the synthesis of this compound via the reduction of the corresponding α-amino ketone, intermediates such as metal-alkoxide complexes could be formed when using reducing agents like sodium borohydride (B1222165). In reactions involving the amino group, protonated amine intermediates are common, especially in acidic conditions. The stability and reactivity of these intermediates are significantly influenced by the electronic effects of the 2,4-dichlorophenyl group.

The enzymatic synthesis of related chiral halohydrins, which are precursors to amino alcohols, has been studied using molecular dynamics simulations. nih.gov These studies provide insights into the enzyme's active site and how it accommodates the substrate to achieve high enantioselectivity. While these simulations focus on the enzyme-substrate complex rather than a chemical reaction intermediate in the traditional sense, they are crucial for understanding the mechanism of stereoselective synthesis.

Further research involving detailed computational modeling, such as Quantum Mechanics/Molecular Mechanics (QM/MM) methods for enzymatic reactions, and experimental techniques like in-situ spectroscopy, would be necessary to fully characterize the transition states and intermediates in the reactions of this compound.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For (R)-2-amino-2-(2,4-dichlorophenyl)ethanol, DFT calculations can elucidate its stability, reactivity, and electronic properties by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Detailed research findings from DFT studies on analogous compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, reveal key electronic parameters. samipubco.comresearchgate.net The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show negative potential around the electronegative chlorine and oxygen atoms and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction. mdpi.com

Table 1: Representative Calculated Electronic Properties using DFT This table presents typical data obtained from DFT calculations on molecules containing the 2,4-dichlorophenyl moiety, illustrating the parameters derivable for this compound.

ParameterValueSignificance
HOMO Energy-6.15 eVElectron-donating capability
LUMO Energy-1.20 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.95 eVChemical reactivity and kinetic stability
Dipole Moment3.50 DebyeMolecular polarity and intermolecular interactions

Molecular Dynamics Simulations for Enzyme-Substrate Interactions in Biocatalysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of biocatalysis, MD is invaluable for exploring the interactions between a substrate like this compound and an enzyme, such as a ketoreductase or an alcohol dehydrogenase. nih.gov These simulations can reveal the specific binding modes, key amino acid residues involved in catalysis, and the conformational changes that occur within the enzyme's active site upon substrate binding. researchgate.netrsc.org

The process typically begins with molecular docking, where the substrate is placed into the enzyme's active site to predict its most likely binding orientation. researchgate.netnih.gov This initial complex is then subjected to MD simulations in a simulated aqueous environment. The simulation tracks the trajectories of all atoms, providing insights into the stability of the enzyme-substrate complex and the nature of the intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions. researchgate.netchemrxiv.org For example, simulations could show hydrogen bonding between the hydroxyl and amino groups of the substrate and polar residues like serine or arginine in the active site, while the dichlorophenyl ring might engage in hydrophobic interactions with nonpolar residues. researchgate.net This information is critical for understanding the source of an enzyme's stereoselectivity and for guiding protein engineering efforts to improve catalytic efficiency. nih.govrsc.org

Table 2: Typical Enzyme-Substrate Interactions Identified via Molecular Dynamics This table illustrates the types of interactions between a chiral amino alcohol and key residues in an enzyme's active site, as would be revealed by MD simulations.

Interaction TypeSubstrate MoietyPotential Interacting Amino Acid ResidueTypical Distance (Å)
Hydrogen BondHydroxyl (-OH) groupSerine (Ser), Tyrosine (Tyr)1.8 - 2.5
Hydrogen BondAmino (-NH2) groupAspartic Acid (Asp), Glutamic Acid (Glu)1.9 - 2.6
Hydrophobic (π-alkyl)Dichlorophenyl ringLeucine (Leu), Valine (Val)3.5 - 4.5
CoordinationHydroxyl/Amino groupCatalytic Metal Ion (e.g., Zn²⁺)2.0 - 2.4

Conformational Energy Landscape Analysis

Computational methods are used to systematically explore the potential energy surface of the molecule by rotating its key dihedral angles—specifically around the Cα-Cβ, C-N, C-O, and C-phenyl bonds. For each generated conformer, a geometry optimization and energy calculation are performed, typically using DFT or other high-level quantum chemical methods. frontiersin.org The results are used to plot a conformational energy map, which shows the relative energy of each conformation. nih.gov This analysis can reveal the most populated conformations under given conditions and the flexibility of the molecule, which is essential for understanding how it might fit into an enzyme's active site or interact with other molecules. nih.gov

Table 3: Representative Conformational Analysis Data This table provides a simplified, hypothetical example of the relative energies of different conformers of this compound, defined by key dihedral angles.

Conformer IDDihedral Angle 1 (N-Cα-Cβ-O)Dihedral Angle 2 (Phenyl-Cα-Cβ-O)Relative Energy (kcal/mol)
1 (Global Minimum)60° (gauche)180° (anti)0.00
2-60° (gauche)175° (anti)0.45
3180° (anti)70° (gauche)1.80
455° (gauche)-58° (gauche)2.50

Prediction of Spectroscopic Properties for Research Validation

Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, which serves as a powerful method for validating both the experimental structure and the theoretical model. By calculating properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, a direct comparison can be made with experimental spectra.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating ¹H and ¹³C chemical shifts. nih.govnih.gov The accuracy of these predictions is often high enough to unambiguously assign peaks in an experimental spectrum, especially for complex molecules. researchgate.net Similarly, DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) absorption bands. mdpi.comresearchgate.net While raw calculated frequencies often show a systematic deviation from experimental values, applying a scaling factor can result in excellent agreement, aiding in the detailed assignment of vibrational modes. researchgate.net The prediction of UV-Vis spectra using Time-Dependent DFT (TD-DFT) can help identify the electronic transitions responsible for observed absorption bands. nih.gov A strong correlation between the predicted and experimental spectra confirms that the calculated lowest-energy conformation is a correct representation of the molecule's actual structure. researchgate.net

Table 4: Representative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts This table illustrates how DFT-calculated chemical shifts for key carbon atoms in a molecule like this compound would compare to experimental data.

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Difference (ppm)
C-α (CH-NH2)58.559.1+0.6
C-β (CH2-OH)67.267.9+0.7
C1 (Phenyl, C-Cα)139.8140.5+0.7
C2 (Phenyl, C-Cl)131.5132.3+0.8
C4 (Phenyl, C-Cl)134.0134.6+0.6

Applications As Chiral Building Blocks and Reagents in Advanced Organic Synthesis

Role in the Asymmetric Synthesis of Complex Organic Molecules

Chiral 1,2-amino alcohols are fundamentally important as chiral building blocks, precursors, and auxiliaries in the asymmetric synthesis of enantiomerically pure complex molecules, particularly those with pharmaceutical applications. However, based on available research, specific examples detailing the use of (R)-2-Amino-2-(2,4-dichlorophenyl)ethanol as a chiral auxiliary or a direct precursor in the total synthesis of complex natural products or advanced active pharmaceutical ingredients have not been identified. Its potential lies in its bifunctional nature—the amino and alcohol groups—which could be used to direct the stereochemical outcome of reactions.

Development of Novel Chiral Ligands for Asymmetric Catalysis

The synthesis of chiral ligands from readily available chiral precursors like amino alcohols is a common strategy in the development of new catalysts for asymmetric reactions. These ligands, often bidentate, coordinate with a metal center to create a chiral environment that enables high enantioselectivity. Despite the structural suitability of this compound for modification into P,N-ligands, oxazoline-type ligands, or other bidentate structures, a review of current literature does not yield specific instances of its use for the development of novel chiral ligands for asymmetric catalysis.

Precursor for Advanced Chemical Intermediates in Research

This compound is commercially available as a research chemical, implying its use as a starting material or intermediate. cymitquimica.com However, specific research detailing its conversion into other advanced, value-added chemical intermediates for further synthetic applications is not prominently featured in published studies. A structurally related compound, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a known key intermediate in the synthesis of several antifungal agents, but this is a distinct chemical entity.

Applications in Materials Science Research (e.g., Organic Ligands for MOF Materials, Optical Materials)

The development of advanced materials often relies on the incorporation of functional organic molecules. Chiral organic ligands, for instance, can be used to construct Metal-Organic Frameworks (MOFs) with unique properties for chiral separations or asymmetric catalysis. bldpharm.comnih.gov The nitrogen and oxygen atoms in this compound make it a potential candidate for a coordinating ligand in such materials. bldpharm.com Nevertheless, there is no specific research available that documents the application of this compound as an organic ligand in the synthesis of MOFs or in the development of novel optical materials.

Use in the Research and Development of Fine Chemicals

The synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, often requires versatile and specific building blocks. mdpi.com Chiral amino alcohols are a critical class of intermediates for pharmaceuticals, agrochemicals, and other high-value products. While this compound fits the profile of a potential precursor in this sector, specific examples of its role in the research and development of particular fine chemicals are not described in the available literature.

Research on Analogs and Structure Reactivity Relationships

Comparative Studies with Enantiomers and Diastereomers Regarding Stereochemical Performance and Selectivity

The spatial arrangement of atoms in chiral amino alcohols is crucial for their effectiveness in inducing stereoselectivity in chemical reactions. The specific configuration of a catalyst or ligand, whether it is the (R)- or (S)-enantiomer, directly influences the stereochemical pathway of a reaction, leading to the preferential formation of one enantiomer of the product over the other. The development of synthetic methods that can produce all possible stereoisomers of a product is a significant goal in chemistry, as different stereoisomers can have distinct biological activities. mdpi.com

In the context of organocatalysis, the choice of the specific enantiomer of a β-amino alcohol can determine which enantiomer of the product is formed. For instance, in the asymmetric Michael addition of β-keto esters to nitroalkenes, different enantiomers of the amino alcohol catalyst can produce the corresponding enantiomers of the Michael adduct. researchgate.net Interestingly, in some cases, the same catalyst can lead to opposite enantiomers depending on the reaction temperature, highlighting the sensitive interplay between the catalyst's structure and the reaction conditions. researchgate.net

Moreover, the relative stereochemistry between adjacent chiral centers, creating diastereomers, is also a critical factor. The ability of a catalyst to control diastereoselectivity allows for the synthesis of either syn or anti products. For example, in the Petasis boronic acid Mannich reaction, which typically shows a strong preference for producing anti β-amino alcohols, specialized chiral biphenol catalysts have been developed to override this inherent selectivity and furnish the syn diastereomer instead. nih.gov This demonstrates that catalyst control can be powerful enough to reverse the intrinsic diastereoselectivity of a reaction. nih.gov

The tables below illustrate how the choice of catalyst stereoisomer and reaction conditions can dictate the stereochemical outcome of a reaction, using examples from the broader class of chiral amino alcohols.

Table 1: Influence of Catalyst Enantiomer on Product Enantioselectivity in a Michael Addition researchgate.net
Catalyst UsedProduct EnantiomerEnantiomeric Excess (ee)
Amino Alcohol 1a (with methyl group)(2R, 3S)-4High
Amino Alcohol 1c (with tert-butyl group)(2S, 3R)-4'High
Table 2: Catalyst-Controlled Diastereoselective Petasis Reaction nih.gov
CatalystProduct DiastereomerDiastereomeric Ratio (d.r.)
Uncatalyzedanti>20:1
(R)-VAPOLanti>99:1
(S)-VANOLsyn5.5:1

Influence of Halogenation Pattern and Position on Amino Alcohol Reactivity and Stereocontrol

The electronic properties and steric profile of the aromatic ring on a phenylamino alcohol, such as (R)-2-amino-2-(2,4-dichlorophenyl)ethanol, are significantly influenced by the nature and position of its substituents. Halogen atoms, in particular, play a critical role in modulating these characteristics through their inductive and resonance effects, thereby affecting the reactivity and stereocontrolling ability of the amino alcohol when used as a ligand or catalyst.

Research into the structure-activity relationships of halogenated phenylethanolamines has shown that the type and position of halogens can have a profound impact on the molecule's interactions. For example, studies on the biological activity of these compounds revealed that 2,5-dihalogenated derivatives exhibited stronger effects than their 2,4-dihalogenated counterparts, which in turn were more potent than 3,4-dihalogenated compounds. researchgate.net While this research focused on pharmacological outcomes, the underlying principle that halogen position affects molecular interactions is directly relevant to asymmetric catalysis.

In the context of synthesis, the electron-withdrawing nature of halogen atoms can influence the acidity of the alcohol and amine protons and the Lewis basicity of the nitrogen and oxygen atoms. These changes can affect how the amino alcohol coordinates to a metal center or interacts with substrates through hydrogen bonding. For instance, in halogen-bonding catalysis, the unique interactions of halogen atoms are harnessed to control asymmetric reactions. researchgate.net

The following table summarizes findings on how different halogenation patterns on phenylethanolamine derivatives influence their biological receptor interactions, providing an analogy for how such patterns might influence interactions in a catalytic setting.

Table 3: Effect of Phenyl Ring Halogenation Pattern on the Biological Activity of Phenylethanolamines researchgate.net
Halogen PositionRelative β-adrenolytic Effect
2,5-DihalogenStrongest
2,4-DihalogenIntermediate
3,4-DihalogenWeakest

Systematic Variations of Amino Alcohol Substituents and their Research Implications

Systematic modification of the substituents on a chiral amino alcohol is a cornerstone of catalyst and ligand design in asymmetric synthesis. Beyond the aromatic ring, alterations to the groups attached to the nitrogen atom and the carbinol center provide researchers with a powerful tool to optimize catalytic performance. These modifications can impact the steric environment around the active site, the electronic properties of the ligand, and the conformational rigidity of the resulting metal complex or transition state assembly.

One key area of investigation is the nature of the substituent on the amino group (N-substituent). In the catalytic asymmetric addition of diethylzinc to aldehydes, it was found that an amino alcohol ligand with the largest steric and most electron-donating substituent at the nitrogen position yielded the highest enantioselectivities. This highlights the dual role of N-substituents in providing steric hindrance to guide the approach of reactants and in modulating the electronic nature of the catalyst.

The structural backbone of the amino alcohol also plays a crucial role. Ligands with a rigid structure often exhibit superior enantioselectivity. For example, in the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, the β-amino alcohol (1S,2R)-1-amino-2-indanol, which possesses a rigid indane ring system, proved to be a highly efficient ligand, affording products with good yields and high enantiomeric excesses. mdpi.com This rigidity is thought to reduce the number of possible transition state conformations, leading to a more ordered and selective reaction environment. mdpi.com

Furthermore, even subtle changes, such as replacing phenyl rings with cyclohexyl rings on the amino alcohol backbone, can lead to significant improvements in enantioselectivity. The sterically more demanding cyclohexyl analogs have been shown to be consistently more effective catalysts than their phenyl counterparts in certain reactions.

These research implications are significant, as they demonstrate that a deep understanding of structure-activity relationships allows for the rational design of more efficient and selective catalysts. By systematically varying substituents, chemists can create a library of ligands tailored for specific transformations, expanding the toolkit of asymmetric synthesis.

The table below provides examples of how systematic variations in amino alcohol ligand structure can influence the outcome of an asymmetric reaction.

Table 4: Impact of Ligand Structure Variation on Enantioselectivity in Asymmetric Transfer Hydrogenation mdpi.com
LigandKey Structural FeatureProduct Enantiomeric Excess (ee)Research Implication
(1S,2R)-1-Amino-2-indanolRigid bicyclic backboneUp to 82%Structural rigidity is crucial for achieving high enantioselectivity.
Other non-rigid amino alcoholsFlexible acyclic backboneLowerFlexible backbones can lead to less selective transition states.

Advanced Analytical Methodologies in Research and Development

Chromatographic Methods for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) is crucial for verifying the efficacy and purity of a stereoselective synthesis. Chiral chromatography is the cornerstone for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for separating enantiomers and quantifying the enantiomeric excess of chiral compounds. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. chromatographyonline.com For amino alcohols like (R)-2-Amino-2-(2,4-dichlorophenyl)ethanol, polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective. chromatographyonline.com

Method development often involves screening various CSPs and mobile phase compositions to achieve optimal separation. sigmaaldrich.com A common strategy for basic compounds, such as the target amino alcohol, is to use a mobile phase consisting of a non-polar solvent like n-hexane with an alcohol modifier (e.g., 2-propanol or ethanol) and a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape and resolution. chromatographyonline.com

Table 1: Representative Chiral HPLC Method Parameters for Amino Alcohol Separation
ParameterTypical ConditionPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak series) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC series)Provides the chiral environment for enantiomeric discrimination.
Mobile Phasen-Hexane/2-Propanol (e.g., 90:10 v/v)Elutes the compound; the ratio is adjusted to optimize resolution and retention time.
Mobile Phase Additive0.1% Diethylamine (DEA)Minimizes peak tailing for basic analytes by masking residual silanol groups on the silica (B1680970) support.
Flow Rate0.5 - 1.0 mL/minControls the speed of the separation; adjusted for optimal efficiency.
DetectionUV (e.g., 220 nm)Monitors the elution of the enantiomers based on the chromophore of the dichlorophenyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful method for determining enantiomeric purity, particularly for volatile compounds or those that can be readily derivatized. gcms.cz For non-volatile amino alcohols, derivatization is a necessary step to increase volatility. nih.govnih.gov This typically involves reacting the amino and hydroxyl groups with reagents like heptafluorobutyl chloroformate to form thermally stable esters. nih.govresearchgate.net

The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral polysiloxane (e.g., Chirasil-L-Val). nih.govnih.gov The mass spectrometer serves as a highly sensitive and selective detector, providing mass information that confirms the identity of the eluted compounds. cat-online.com This method is valued for its high resolution and the ability to achieve low limits of detection. nih.gov

Spectroscopic Techniques for Advanced Structural Elucidation in Research

While chromatography confirms purity, advanced spectroscopic techniques are essential for the definitive elucidation of the compound's molecular structure.

2D Nuclear Magnetic Resonance (NMR)

Two-dimensional (2D) NMR spectroscopy provides a detailed map of the molecular structure by revealing correlations between different nuclei. core.ac.uk For this compound, a combination of 2D NMR experiments would be used to confirm its constitution and the relative arrangement of its atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the proton connectivity from the ethanolic CH₂ group to the chiral CH group and to map the couplings between the aromatic protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). core.ac.uksdsu.edu This is invaluable for assigning the ¹³C signals corresponding to the CH, CH₂, and aromatic carbons based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). core.ac.ukyoutube.com HMBC is critical for piecing together the molecular skeleton. For instance, it would show correlations from the benzylic proton (on the carbon bearing the amino and hydroxyl groups) to the carbons of the dichlorophenyl ring, confirming the attachment of the aminoethanol moiety to the aromatic ring.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.compurechemistry.org This provides information about the stereochemical nature of the molecule. For a single enantiomer like this compound, the CD spectrum will show characteristic positive or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. nih.gov

The spectrum is a unique fingerprint of the absolute configuration. The mirror-image spectrum would be observed for its (S)-enantiomer. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric purity of the sample, making it a useful tool for quantifying enantiomeric excess, complementing data from chiral chromatography. nih.govnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. springernature.com This technique provides an unambiguous assignment of the spatial arrangement of atoms in the solid state. purechemistry.org

To determine the absolute configuration of a chiral molecule, the crystallographic data must be analyzed for anomalous dispersion effects (the Bijvoet method). researchgate.net The presence of "heavy" atoms—those with higher atomic numbers—enhances these anomalous scattering effects, making the determination of the absolute configuration more reliable. sci-hub.se The two chlorine atoms in this compound serve as excellent anomalous scatterers, facilitating a confident assignment of the (R) configuration at the stereocenter. sci-hub.se The process involves growing a high-quality single crystal of the compound (or a suitable crystalline derivative), collecting diffraction data, and refining the structural model to establish the correct enantiomer.

Table 2: Key Concepts in X-ray Crystallography for Absolute Configuration
ConceptDescriptionRelevance to Target Compound
Single CrystalA solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries.A prerequisite for data collection. The compound must be successfully crystallized.
Anomalous Dispersion (Bijvoet Method)A phenomenon where X-ray scattering factors are slightly altered near an absorption edge of an atom, causing a breakdown of Friedel's law (Ihkl ≠ I-h-k-l).This effect allows for the differentiation between a molecule and its mirror image, thus determining the absolute configuration.
Flack ParameterA value refined during crystallographic analysis that indicates the absolute structure of the crystal. A value near 0 indicates the correct absolute configuration has been determined.The presence of chlorine atoms allows for a precise and reliable refinement of the Flack parameter.

In-Situ Reaction Monitoring Techniques for Mechanistic Insights

Understanding the mechanism and kinetics of the asymmetric synthesis that produces this compound is key to process optimization and control. In-situ (in the reaction mixture) monitoring techniques, often referred to as Process Analytical Technology (PAT), provide real-time data on the reaction's progress without the need for sampling and offline analysis. nih.govresearchgate.net

For the asymmetric reduction of a precursor ketone to form the target amino alcohol, several PAT tools can be applied: organicreactions.orgwikipedia.orgsemanticscholar.org

In-situ FTIR/Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of key species in real-time. For instance, the disappearance of the ketone carbonyl peak (around 1680-1700 cm⁻¹) and the appearance of signals corresponding to the alcohol product can be tracked to determine reaction kinetics and endpoint.

Automated HPLC Sampling: While not strictly in-situ, automated systems can withdraw, quench, and inject reaction aliquots into a chiral HPLC system at regular intervals. This provides real-time data on both the conversion of the starting material and the enantiomeric excess of the product as the reaction progresses, offering deep mechanistic insights into the stereoselectivity of the catalyst.

The application of these advanced analytical methods provides a comprehensive understanding of this compound, from its structural and stereochemical identity to the dynamics of its synthesis. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.